molecular formula C27H28O12 B1179701 homaloside D CAS No. 149155-19-1

homaloside D

Cat. No. B1179701
CAS RN: 149155-19-1
M. Wt: 544.5 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to Homaloside D, such as Merremoside D, has been achieved through a de novo asymmetric synthesis process. This process involved using asymmetric catalysis to selectively install stereocenters in the final compounds from commercially available achiral starting materials. The synthesis of the purported structure of Merremoside D required 22 longest linear steps (Sharif et al., 2014).

Molecular Structure Analysis

The structure of this compound was elucidated using chemical and NMR spectroscopic techniques, including COLOC, FLOCK, and selective INEPT methods. This compound has been identified as 1-(1'-hydroxy-6'-oxocyclohex-2'-ene-carboxymethyl)-5-hydroxyphenyl-6''-O-benzoyl-beta-D-glucopyranoside (Ekabo et al., 1993).

Scientific Research Applications

  • Antimalarial Properties : Homaloside D has been identified in the aerial parts of Flacourtia indica, a plant used in traditional medicine to treat malaria. The compound was evaluated for its in vitro antiplasmodial activity against the chloroquine-resistant strain of Plasmodium falciparum. This study supports the traditional use of Flacourtia indica for malaria treatment and highlights the potential of this compound as an antimalarial compound (Kaou et al., 2010).

  • Phytochemical Investigation of Homalium ceylanicum : this compound was identified as part of a phytochemical investigation of Homalium ceylanicum. The compound was characterized alongside other glucosides and compounds, suggesting its presence in various plant species and potential for diverse biological activities (Ekabo et al., 1993).

Safety and Hazards

According to the Material Safety Data Sheet, in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes. If Homaloside D comes into contact with skin, flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion, do not induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . If inhaled, remove from exposure and move to fresh air immediately .

properties

IUPAC Name

[3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O12/c28-17-9-10-18(16(12-17)13-37-26(34)27(35)11-5-4-8-20(27)29)38-25-23(32)22(31)21(30)19(39-25)14-36-24(33)15-6-2-1-3-7-15/h1-3,5-7,9-12,19,21-23,25,28,30-32,35H,4,8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZFLDUSZYAGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C=C1)(C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of homaloside D and where has it been discovered?

A1: this compound is a phenolic glycoside characterized by the following structural features:

  • A gentisyl alcohol moiety (2-(hydroxymethyl)benzene-1,4-diol) esterified by 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylic acid. []
  • A glucose molecule attached to the gentisyl alcohol moiety. []

Q2: How was the structure of this compound elucidated?

A2: The structural determination of this compound was achieved through a combination of chemical analyses and Nuclear Magnetic Resonance (NMR) spectroscopic techniques. [] The researchers utilized various NMR experiments, including COLOC (Correlation spectroscopy via Long-Range Coupling), FLOCK (Fast Locking Technique), and selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to establish the connectivity and stereochemistry of the molecule. [] These experiments provided crucial information about the through-bond and through-space interactions between atoms within the molecule, allowing for the complete characterization of this compound.

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